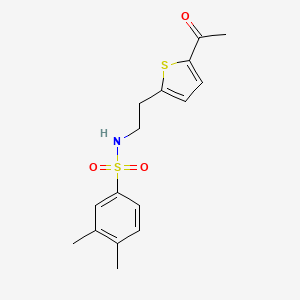

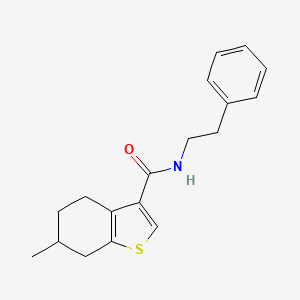

![molecular formula C20H21NO4S B2651488 7-(diethylamino)-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one CAS No. 866341-20-0](/img/structure/B2651488.png)

7-(diethylamino)-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-(diethylamino)-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one, also known as 7-Diethylamino-4-methylcoumarin, is a fluorescence probe that can be used in applications such as the study of hydrogen bonding interactions . It is excited by laser light and emits a red-shifted fluorescent light . This compound can also be used to label nucleic acids during polymerase chain reactions (PCR) or for sample preparation before analysis using nuclear magnetic resonance spectroscopy (NMR) .

Molecular Structure Analysis

The molecular formula of 7-Diethylamino-4-methylcoumarin is C14H17NO2 . The molecular weight is 231.29 g/mol . The structure includes a benzopyrone derivative in the form of a colorless compound .Chemical Reactions Analysis

The absorption spectrum of 7-Diethylamino-4-methylcoumarin is sensitive to changes in pH and chemical stability . A decrease in pH increases the intensity of the emission while an increase in pH decreases the intensity of the emission .Physical And Chemical Properties Analysis

7-Diethylamino-4-methylcoumarin is a solid at 20°C . It has a melting point of 89°C . It is soluble in alcohol, acetone, ether, and methanol .Aplicaciones Científicas De Investigación

Highly Sensitive Coumarin-Based Probe for Chromium Detection

A coumarin-pyrazolone probe, synthesized from a derivative of 7-(diethylamino)-2H-chromen-2-one, has shown high sensitivity and selectivity for detecting Cr3+ ions in living cells. The probe exhibits a quick color change from fluorescent green to colorless and significant quenching of fluorescence, making it a potential tool for biological and environmental monitoring (Mani et al., 2018).

Sulfite Selective Detection

A novel fluorescent probe based on 7-(diethylamino)-chromen-2-one has been designed for selective detection of sulfite. This probe operates via a Michael addition mechanism and can monitor sulfite levels in real samples, including living HeLa cells, highlighting its application in food safety and cellular biology (Sun et al., 2017).

Chemosensor for Metal Ions

A chemosensor incorporating the 7-(diethylamino)-2H-chromen-2-one structure has been developed for highly selective detection of Cu2+ and H2PO4− ions. It features an "on-off-on" fluorescence response, demonstrating potential for environmental monitoring and diagnostic applications (Meng et al., 2018).

Synthesis and Photophysical Properties

Studies have explored the synthesis and photophysical properties of 7-(diethylamino)-3-(4-(arylethynyl)phenyl)-2H-chromen-2-ones, revealing their potential as strong fluorescent materials. These compounds exhibit high fluorescence quantum yields, making them suitable for applications in organic electronics and fluorescence microscopy (Shimasaki et al., 2021).

Environmental and Biological Sensing

Coumarin derivatives have been employed as sensitive probes for tracing intracellular pH changes, metal ion detection, and as fluorescent markers for biological imaging. These applications demonstrate the versatility of 7-(diethylamino)-2H-chromen-2-one derivatives in both environmental sensing and biomedical research (Liu et al., 2015).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Given its properties as a fluorescence probe, 7-Diethylamino-4-methylcoumarin has potential for use in various research applications, such as the study of hydrogen bonding interactions . Its use in labeling nucleic acids during PCR or for sample preparation before NMR analysis also suggests potential future directions .

Propiedades

IUPAC Name |

7-(diethylamino)-3-(4-methylphenyl)sulfonylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S/c1-4-21(5-2)16-9-8-15-12-19(20(22)25-18(15)13-16)26(23,24)17-10-6-14(3)7-11-17/h6-13H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNOSSPSHRNZMJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2651406.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2651409.png)

![4-benzyl-2-(2-(sec-butylamino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2651410.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2651413.png)

![2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2651415.png)

![Ethyl 4-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2651428.png)